(3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride
Description
(3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by methyl substituents at the 1- and 5-positions of the pyrrolidine ring and a carboxylic acid group at position 3. The stereochemistry (3S,5R) confers distinct spatial and electronic properties, influencing its physicochemical behavior and biological interactions. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
(3S,5R)-1,5-dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-6(7(9)10)4-8(5)2;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMSYVRZZBMKJN-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, often involving chiral precursors to ensure the desired stereochemistry.
Cyclization: The formation of the pyrrolidine ring is achieved through cyclization reactions, which may involve the use of reagents such as sodium borohydride or other reducing agents.
Functional Group Introduction:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including:
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic methods to improve yield and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other functional groups such as aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions involving the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the pyrrolidine ring, such as alcohols, aldehydes, and substituted pyrrolidines.
Scientific Research Applications
(3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
- This reduces lipophilicity (logP ~0.5 estimated) compared to the target compound’s predicted logP ~1.2.
5-Arylalkyl-Pyrrolidine-3-carboxylic Acid Hydrochlorides (4a-e)
- Synthetic Approach : Similar HCl salt formation via reflux with 5N HCl, but substituents at position 5 (e.g., benzyl, 4-alkoxy-benzyl) introduce steric bulk and aromaticity.
- Biological Implications : These analogs exhibit preliminary bioactivity in screening assays, likely due to interactions with hydrophobic binding pockets in enzymes. The target compound’s smaller methyl groups may reduce off-target effects while maintaining metabolic stability .
(3S,4R)-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic Acid Dihydrochloride
- Solubility Advantage: The dihydrochloride salt and methoxypyridinyl group enhance water solubility (>50 mg/mL estimated), critical for intravenous formulations.
- Pharmacological Potential: The pyridine ring enables π-π stacking with aromatic amino acids in target proteins, a feature absent in the target compound. This may improve binding affinity but increase molecular weight (~300 g/mol vs. ~195 g/mol for the target) .
Biological Activity
(3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride is a compound with notable biological activities that have garnered attention in various research domains, including pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Common Name : (3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid; hydrochloride
- CAS Number : 2343963-77-7
- Molecular Weight : 179.64 g/mol
The compound exhibits various mechanisms of action that contribute to its biological effects. It has been shown to interact with multiple biological pathways, influencing both cellular signaling and metabolic processes.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of (3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid. For instance, derivatives of pyrrolidine have been tested against different cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid | A549 (Lung) | 66 | |
| Derivative A | MCF7 (Breast) | 45 | |
| Derivative B | HeLa (Cervical) | 50 |
The compound showed a structure-dependent activity profile, with specific modifications leading to enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells.
2. Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. It exhibited activity against various multidrug-resistant pathogens.
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Klebsiella pneumoniae | 128 µg/mL |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in treating infections caused by Staphylococcus aureus. The study demonstrated that the compound could effectively inhibit bacterial growth and biofilm formation, which are critical factors in the persistence of infections.
Case Study Highlights:
- Objective : Evaluate the effectiveness of (3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid against MRSA.
- Methodology : In vitro assays were conducted to determine MIC and assess biofilm formation.
- Results : The compound significantly reduced biofilm formation and exhibited bactericidal activity at concentrations lower than those of traditional antibiotics.
Q & A
What analytical techniques are recommended for confirming the purity and stereochemical configuration of (3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride?
To confirm purity, use reverse-phase HPLC with a C18 column and a mobile phase optimized for polar compounds (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). For stereochemical validation, combine chiral chromatography (e.g., Chiralpak® columns) with NMR spectroscopy , focusing on coupling constants and NOE interactions to distinguish diastereomers. X-ray crystallography may resolve absolute configuration if single crystals are obtainable .
How can racemization risks during synthesis of (3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride be mitigated?
Racemization is minimized by:
- Using low-temperature reactions (<0°C) during acidic or basic steps.
- Employing chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation catalysts).
- Avoiding prolonged heating in protic solvents. Monitor enantiomeric excess (ee) via chiral HPLC at intermediate stages .
What strategies resolve conflicting NMR data when characterizing diastereomeric impurities?
For overlapping signals, apply 2D NMR techniques (e.g., COSY, HSQC, NOESY) to assign proton-carbon correlations and spatial interactions. Spike the sample with a synthesized impurity standard for comparative analysis. Computational tools (e.g., DFT-based NMR prediction) can simulate spectra to validate assignments .
How can computational tools aid in designing derivatives of this compound for enhanced biological activity?
Use molecular docking to predict binding affinities toward target proteins (e.g., enzymes or receptors). QSAR models can correlate structural modifications (e.g., substituent effects on the pyrrolidine ring) with activity data. Validate predictions with in vitro assays, prioritizing derivatives with improved pharmacokinetic properties (e.g., logP, solubility) .
What parameters are critical for optimizing recrystallization to achieve high enantiomeric excess?
Key parameters include:
- Solvent selection : Use a solvent system with differential solubility for enantiomers (e.g., ethanol/water).
- Cooling rate : Slow cooling promotes crystal growth of the desired enantiomer.
- Seeding : Introduce pure enantiomer crystals to induce controlled crystallization. Monitor ee via polarimetry or chiral HPLC post-recrystallization .
What safety precautions are essential when handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of hydrochloride fumes.
- Store in a dry, cool environment to avoid degradation. Dispose of waste via certified hazardous waste services, adhering to local regulations (e.g., WGK 2 in Germany) .
How to develop a stability-indicating HPLC method under stressed degradation conditions?
Subject the compound to forced degradation (e.g., 0.1N HCl/NaOH, 40°C/75% humidity, 3% H₂O₂). Optimize HPLC conditions (e.g., gradient elution, pH-stable columns) to resolve degradation products. Validate method specificity, accuracy, and robustness per ICH guidelines. Use mass spectrometry to identify major degradation pathways .
What experimental approaches assess metabolic stability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
